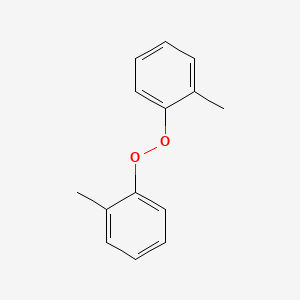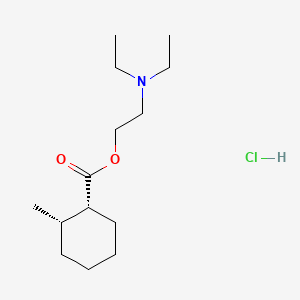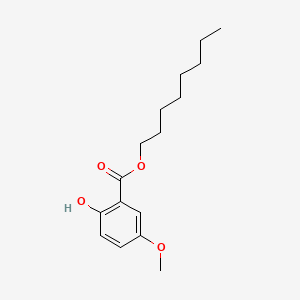
Octyl 2-hydroxy-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-hydroxy-5-methoxybenzoate: is an organic compound that belongs to the ester class of chemicals. It is derived from 2-hydroxy-5-methoxybenzoic acid and octanol. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-hydroxy-5-methoxybenzoate typically involves the esterification of 2-hydroxy-5-methoxybenzoic acid with octanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Hydroxy-5-methoxybenzoic acid+Octanol→Octyl 2-hydroxy-5-methoxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be employed to speed up the reaction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octyl 2-hydroxy-5-methoxybenzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: 2-hydroxy-5-methoxybenzoic acid derivatives.
Reduction: Octyl 2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various halogenated and nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Octyl 2-hydroxy-5-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.
Medicine: It is explored for its potential use in drug formulations, particularly in topical applications due to its ability to penetrate the skin barrier.
Industry: In the cosmetic industry, this compound is used as a UV filter in sunscreens and other skincare products due to its ability to absorb UV radiation.
Mécanisme D'action
The mechanism by which Octyl 2-hydroxy-5-methoxybenzoate exerts its effects involves its interaction with biological membranes and proteins. The ester group allows it to integrate into lipid bilayers, enhancing its ability to penetrate cells. Its antioxidant properties are attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
- Ethyl 2-hydroxy-5-methoxybenzoate
- Methyl 2-hydroxy-5-methoxybenzoate
- Butyl 2-hydroxy-5-methoxybenzoate
Comparison: Octyl 2-hydroxy-5-methoxybenzoate is unique due to its longer alkyl chain (octyl group), which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it more effective in applications requiring membrane penetration, such as in topical drug formulations and sunscreens. In contrast, shorter alkyl chain derivatives like ethyl and methyl esters may have higher solubility in water but lower membrane permeability.
Propriétés
Numéro CAS |
25485-92-1 |
|---|---|
Formule moléculaire |
C16H24O4 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
octyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)14-12-13(19-2)9-10-15(14)17/h9-10,12,17H,3-8,11H2,1-2H3 |
Clé InChI |
IVWRXWGNNXFFOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



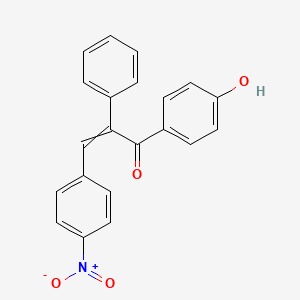
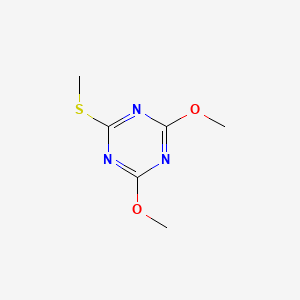
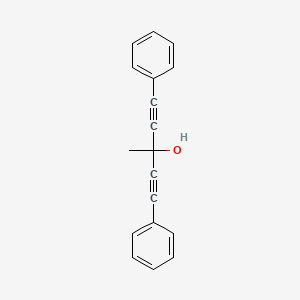
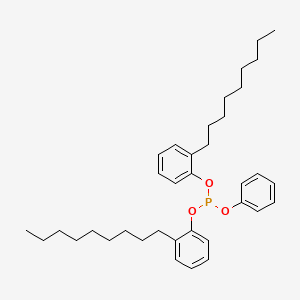
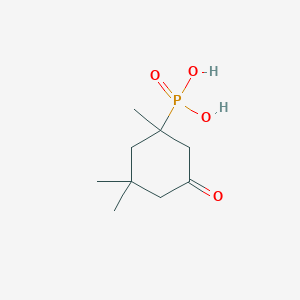

![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
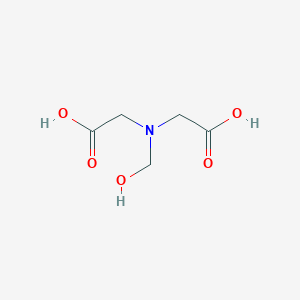
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)

